Cas no 1044065-86-2 (Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]-)
Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- Chemical and Physical Properties
Names and Identifiers
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- 3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one
- Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]-
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- Inchi: 1S/C12H13ClOS/c13-12-4-2-1-3-9(12)8-15-11-6-5-10(14)7-11/h1-4,11H,5-8H2
- InChI Key: NKKSBFYMZCOVIU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CSC1CC(CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- XLogP3: 2.9
- Topological Polar Surface Area: 42.4
Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-395200-0.05g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 0.05g |
$768.0 | 2023-05-24 | ||
| Enamine | EN300-395200-0.1g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 0.1g |
$804.0 | 2023-05-24 | ||
| Enamine | EN300-395200-0.25g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 0.25g |
$840.0 | 2023-05-24 | ||
| Enamine | EN300-395200-0.5g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 0.5g |
$877.0 | 2023-05-24 | ||
| Enamine | EN300-395200-1.0g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 1g |
$914.0 | 2023-05-24 | ||
| Enamine | EN300-395200-2.5g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 2.5g |
$1791.0 | 2023-05-24 | ||
| Enamine | EN300-395200-5.0g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 5g |
$2650.0 | 2023-05-24 | ||
| Enamine | EN300-395200-10.0g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 10g |
$3929.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059107-1g |
3-{[(2-chlorophenyl)methyl]sulfanyl}cyclopentan-1-one |
1044065-86-2 | 95% | 1g |
¥4011.0 | 2023-04-06 |
Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]-
Exploring the Unique Properties and Applications of Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- (CAS No. 1044065-86-2)
In the realm of organic chemistry, Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- (CAS No. 1044065-86-2) stands out as a versatile compound with a wide range of potential applications. This sulfur-containing derivative of cyclopentanone has garnered significant attention due to its unique structural features and reactivity. The presence of the 2-chlorophenyl moiety and the thioether linkage in its molecular framework opens up possibilities for various chemical transformations, making it a valuable intermediate in synthetic chemistry.
One of the most intriguing aspects of Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- is its potential role in the development of novel materials and specialty chemicals. Researchers have explored its use in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. The compound's ability to participate in cyclization reactions and nucleophilic substitutions makes it a promising candidate for creating complex molecular architectures. Recent studies have highlighted its utility in constructing sulfur-containing scaffolds, which are increasingly sought after in drug discovery due to their enhanced bioavailability and metabolic stability.
The growing interest in sustainable chemistry has also brought Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- into the spotlight. As industries strive to reduce their environmental footprint, this compound's potential as a green chemistry intermediate is being investigated. Its relatively stable nature and compatibility with catalytic processes align well with the principles of atom economy and waste minimization. Moreover, the incorporation of chlorine and sulfur atoms in its structure offers unique opportunities for designing biodegradable materials and eco-friendly catalysts.
From an analytical perspective, Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- presents interesting challenges and opportunities. Advanced techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing its purity and confirming its structural integrity. The compound's distinct spectroscopic signatures make it a useful reference material in analytical laboratories. Additionally, its behavior under various chromatographic conditions has been studied to optimize separation protocols, which is crucial for quality control in industrial applications.
In the context of current research trends, Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- has been explored for its potential in material science innovations. Its molecular structure, featuring both aromatic and aliphatic components, lends itself to the design of advanced polymers and functional coatings. The thioether linkage in particular has been investigated for its ability to impart unique mechanical and thermal properties to polymeric materials. This aligns with the growing demand for high-performance materials in industries ranging from electronics to aerospace.
The compound's relevance extends to the field of flavor and fragrance chemistry. While not a direct ingredient in consumer products, its structural motifs are valuable for understanding and creating sulfur-containing aroma compounds. The interplay between the cyclopentanone core and the arylthio group provides insights into structure-odor relationships, which is a hot topic in perfumery research. This connection to everyday consumer products makes Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- an interesting subject for interdisciplinary studies.
Looking ahead, the scientific community continues to uncover new dimensions of Cyclopentanone, 3-[[(2-chlorophenyl)methyl]thio]- (CAS No. 1044065-86-2). Its combination of structural versatility and chemical reactivity positions it as a compound with untapped potential. As research in molecular design and sustainable chemistry advances, this molecule is likely to find applications in emerging technologies and innovative material systems. The ongoing exploration of its properties underscores the dynamic nature of organic chemistry and its capacity to deliver solutions for contemporary scientific challenges.
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